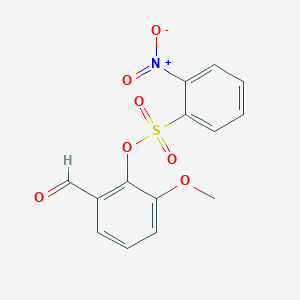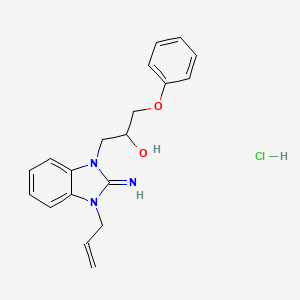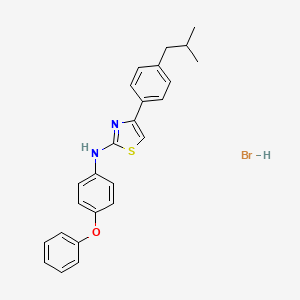
N,N'-1,6-hexanediyldi(4-biphenylcarboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-1,6-hexanediyldi(4-biphenylcarboxamide), also known as HDBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HDBA is a type of amide that has two biphenylcarboxamide groups connected by a hexane chain.
Mechanism of Action
The mechanism of action of N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) is not fully understood, but it is believed to involve the interaction of the biphenylcarboxamide groups with biomolecules such as proteins and nucleic acids. N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) has been shown to bind to DNA and inhibit its replication, which may contribute to its anticancer activity. N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) has also been shown to interact with voltage-gated ion channels, leading to the modulation of their activity.
Biochemical and Physiological Effects
N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) can induce apoptosis in cancer cells, inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, and modulate the activity of ion channels. In vivo studies have shown that N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) can reduce the growth of tumors in mice, but its toxicity and pharmacokinetics need to be further evaluated.
Advantages and Limitations for Lab Experiments
N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) can be easily functionalized to introduce different chemical groups, making it a versatile building block for the synthesis of various materials. However, N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) also has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and toxicity.
Future Directions
There are several future directions for the study of N,N'-1,6-hexanediyldi(4-biphenylcarboxamide). First, the mechanism of action of N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) needs to be further elucidated, particularly its interaction with biomolecules such as proteins and nucleic acids. Second, the toxicity and pharmacokinetics of N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) need to be evaluated in vivo, to determine its potential as an anticancer agent. Third, the use of N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) as a building block for the synthesis of functional materials such as metal-organic frameworks and dendrimers needs to be explored further. Fourth, the development of fluorescent sensors based on N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) needs to be optimized, to improve their sensitivity and selectivity. Finally, the synthesis of N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) derivatives with improved solubility and bioavailability needs to be explored, to expand its potential applications in various fields.
Synthesis Methods
N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) can be synthesized through a simple reaction between 4-aminobenzoic acid and 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction leads to the formation of N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) as a white solid, which can be purified through recrystallization. The yield of N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) has been extensively studied for its potential applications in various fields such as materials science, biology, and medicine. In materials science, N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) has been used as a building block for the synthesis of functionalized polymers, dendrimers, and metal-organic frameworks. In biology, N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) has been used as a ligand for the development of fluorescent sensors for metal ions and amino acids. In medicine, N,N'-1,6-hexanediyldi(4-biphenylcarboxamide) has been studied for its potential as an anticancer agent, as it has been shown to inhibit the proliferation of cancer cells in vitro.
properties
IUPAC Name |
4-phenyl-N-[6-[(4-phenylbenzoyl)amino]hexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O2/c35-31(29-19-15-27(16-20-29)25-11-5-3-6-12-25)33-23-9-1-2-10-24-34-32(36)30-21-17-28(18-22-30)26-13-7-4-8-14-26/h3-8,11-22H,1-2,9-10,23-24H2,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLBJRRJDDYLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCCCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-hexane-1,6-diyldibiphenyl-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[oxo(1-pyrrolidinyl)acetyl]amino}benzoate](/img/structure/B5062923.png)
![3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5062933.png)

![N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5062942.png)
![2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5062963.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5062967.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B5062968.png)


![2,2,2-trifluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5062985.png)
![3-allyl-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063029.png)
![1-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5063030.png)
![[2-(1,3-benzothiazol-2-ylthio)ethyl]amine hydrobromide](/img/structure/B5063037.png)
